
Vinpocetine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinpocetine-d5 is a deuterated form of vinpocetine, a synthetic derivative of the vinca alkaloid vincamine. Vinpocetine is known for its neuroprotective and cognitive-enhancing properties. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of vinpocetine, as the deuterium atoms can provide insights into the compound’s stability and behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vinpocetine-d5 involves the incorporation of deuterium atoms into the vinpocetine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of vinpocetine can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Deuterium Exchange Reactions: Conducting deuterium exchange reactions under controlled conditions to achieve the desired level of deuteration.
Purification: Using techniques such as chromatography to purify the final product and remove any impurities or unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Vinpocetine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
Vinpocetine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to study the metabolic pathways and stability of vinpocetine in biological systems.
Neuroprotection Research: this compound is used to investigate the neuroprotective effects of vinpocetine and its potential therapeutic applications in neurological disorders.
Cognitive Enhancement Studies: Researchers use this compound to study the cognitive-enhancing properties of vinpocetine and its potential use in treating cognitive impairments.
Drug Development: this compound is used in the development of new drugs and formulations that leverage the beneficial properties of vinpocetine.
Mécanisme D'action
Vinpocetine-d5 exerts its effects through multiple mechanisms, including:
Inhibition of Phosphodiesterase Type 1 (PDE1): This leads to increased levels of cyclic adenosine monophosphate (cAMP) in the brain, enhancing neuronal signaling and improving memory and learning processes.
Anti-inflammatory and Antioxidant Effects: This compound inhibits the expression of nuclear factor kappa B (NF-κB), reducing inflammation and oxidative stress.
Neuroprotection: This compound protects neurons from damage by modulating calcium influx and stabilizing cell membranes.
Comparaison Avec Des Composés Similaires
Vinpocetine-d5 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. Similar compounds include:
Vinpocetine: The non-deuterated form, widely used for its neuroprotective and cognitive-enhancing properties.
Vincamine: The parent compound from which vinpocetine is derived, used for similar therapeutic purposes.
Apovincaminic Acid: A metabolite of vinpocetine with similar pharmacological properties.
This compound stands out due to its enhanced stability and ability to provide detailed insights into the metabolic pathways of vinpocetine, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C22H26N2O2 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1/i2D3,4D2 |
Clé InChI |
DDNCQMVWWZOMLN-FEGSZYOMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@]2(CCCN3[C@@H]2C4=C(CC3)C5=CC=CC=C5N14)CC |
SMILES canonique |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


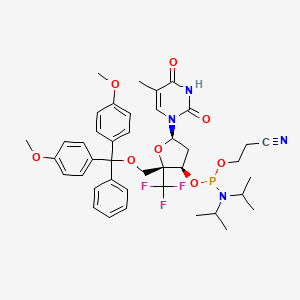
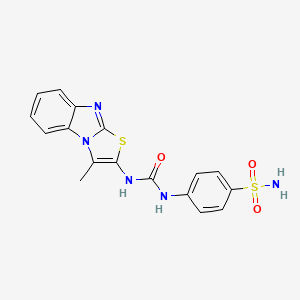



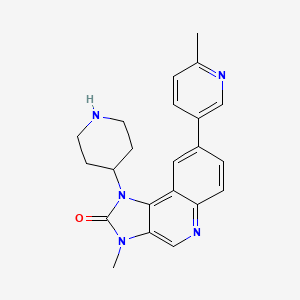
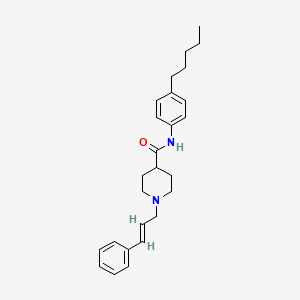
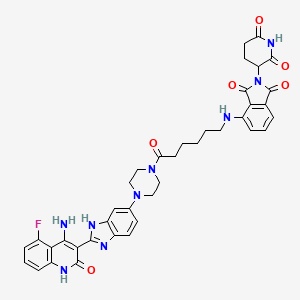
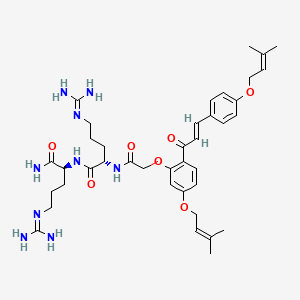
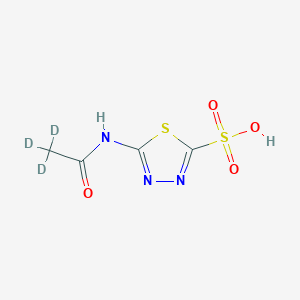
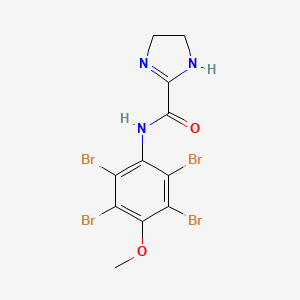

![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
